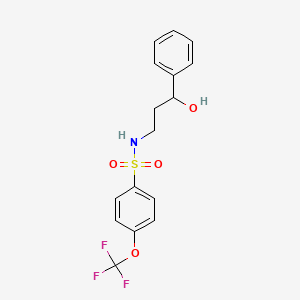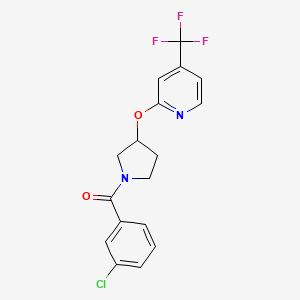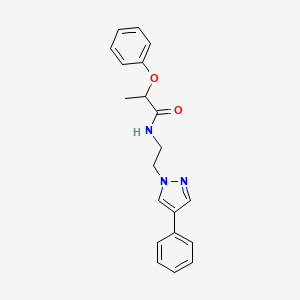
2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is an organic compound with the molecular formula C20H21N3O2 This compound is characterized by the presence of a phenoxy group, a pyrazole ring, and a propanamide moiety
作用机制
Target of Action
Compounds containing a pyrazole moiety, such as this one, have been known to exhibit diverse pharmacological effects . They have been associated with potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole-bearing compounds have been shown to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways, contributing to their broad range of biological activities .
Result of Action
Compounds with a pyrazole moiety have been associated with a range of biological activities, including antileishmanial and antimalarial effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Phenoxy Group: The phenoxy group is typically introduced through a nucleophilic substitution reaction.
Coupling of the Pyrazole and Phenoxy Groups: The final step involves coupling the pyrazole and phenoxy groups with the propanamide moiety under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
- 2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
Uniqueness
2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is unique due to its specific structural features, such as the presence of both a phenoxy group and a pyrazole ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
IUPAC Name |
2-phenoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-16(25-19-10-6-3-7-11-19)20(24)21-12-13-23-15-18(14-22-23)17-8-4-2-5-9-17/h2-11,14-16H,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFXKVVLFOLOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(C=N1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2755104.png)
![4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2755106.png)
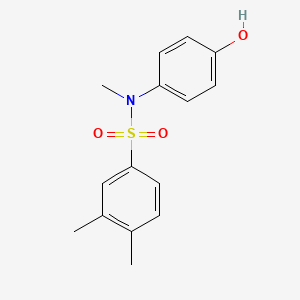
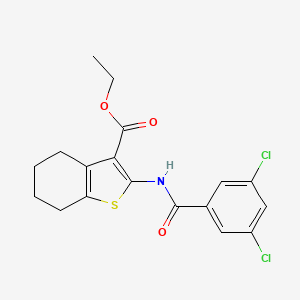
![ethyl 4-(2-{[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2755110.png)
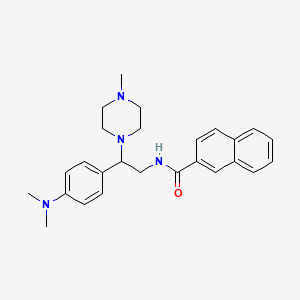
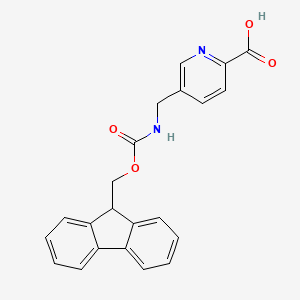
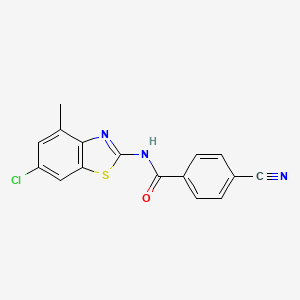
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B2755116.png)
![N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2755118.png)
![6-Methyl-4-(thiomorpholin-4-YL)-N-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-A]pyrazine-2-carboxamide](/img/structure/B2755119.png)
![5-Chloro-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2755121.png)
